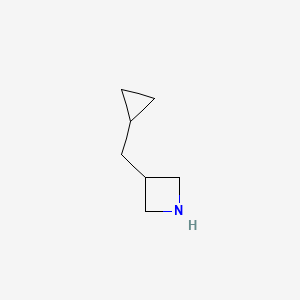
3-(Cyclopropylmethyl)azetidine
描述
3-(Cyclopropylmethyl)azetidine is a building block with a molecular weight of 111.18 mol/g . It is used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Azetidines, including 3-(Cyclopropylmethyl)azetidine, can be synthesized through various methods such as ring contraction, cycloaddition reactions, C–H activation, coupling with Grignard reagents, and strain-release homologation . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
Molecular Structure Analysis
The molecular structure of 3-(Cyclopropylmethyl)azetidine is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . The InChI code for 3-(Cyclopropylmethyl)azetidine hydrochloride is 1S/C7H13N.ClH/c1-2-6(1)3-7-4-8-5-7;/h6-8H,1-5H2;1H .
Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Physical And Chemical Properties Analysis
3-(Cyclopropylmethyl)azetidine hydrochloride has a molecular weight of 147.65 . It is a powder that should be stored at a temperature of 4 degrees Celsius . The physical form of 3-(Cyclopropylmethyl)azetidine is not specified in the search results .
科学研究应用
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Azetidines are also considered remarkable for their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry .
-
Drug Discovery Azetidines are often used as motifs in drug discovery . They appear in bioactive molecules and natural products, including azelnidipine (an antihypertensive calcium channel blocker), cobimetinib (a mitogen-activated protein kinase inhibitor), and ximelagatran (an oral anticoagulant) .
-
Polymer Synthesis Azetidines have been used in polymer synthesis . The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
-
Chiral Templates Azetidines have been used as chiral templates . Chiral templates are used in the synthesis of complex molecules to control the stereochemistry of the reaction.
-
[2+2] Cycloaddition Reactions New [2+2] cycloaddition reactions for azetidine synthesis have been developed . This is a type of chemical reaction where two unsaturated molecules (or parts of the same molecule) join together with the loss of a small molecule like water, to form a cyclic compound.
-
Applications of Metalated Azetidines Metalated azetidines have found applications in various areas . Metalation is a process where a metal atom is introduced into a molecule.
-
Practical C(sp3)–H Functionalization Azetidines have been used for practical C(sp3)–H functionalization . This is a type of reaction where a carbon-hydrogen bond is broken and replaced with a carbon-X bond (where X is any atom other than hydrogen).
-
Synthesis of Bioactive Molecules Azetidines are used in the synthesis of bioactive molecules and natural products . Examples include azelnidipine (an antihypertensive calcium channel blocker), cobimetinib (a mitogen-activated protein kinase inhibitor), and ximelagatran (an oral anticoagulant) .
-
Facile Opening with Carbon Nucleophiles Azetidines have been used for facile opening with carbon nucleophiles . This is a type of reaction where a carbon nucleophile attacks a more positive carbon atom in a molecule .
-
Interplay of Factors An interplay of factors such as structure, substitutions at both nitrogen and carbon atoms, and coordinative phenomena deeply influence the reactivity of the corresponding metallated species . This paves the way for easy planning a site-selective functionalization of azetidines .
-
Ring Strain The reactivity of azetidines is driven by a considerable ring strain . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
-
Polymerization Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications . These include antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
-
Regio- and Stereoselectivity Azetidines have been used in reactions focusing on the regio- and stereoselectivity . These reactions are useful in synthetic applications .
安全和危害
未来方向
属性
IUPAC Name |
3-(cyclopropylmethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6(1)3-7-4-8-5-7/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGXSKXJILSUJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethyl)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Dimethylamino)methyl]-2-nitroaniline](/img/structure/B1444955.png)
![4-Amino-2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B1444956.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B1444957.png)
![[2-Amino-1-(2-methylphenyl)propyl]dimethylamine](/img/structure/B1444960.png)
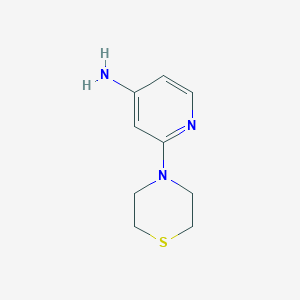
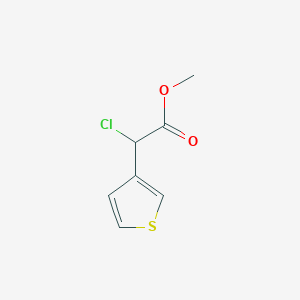
![[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid](/img/structure/B1444966.png)
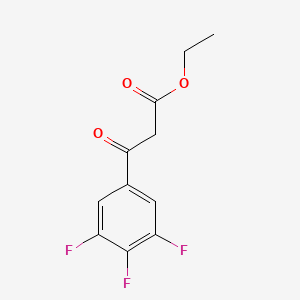
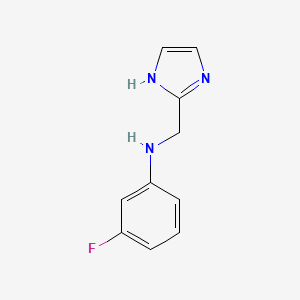
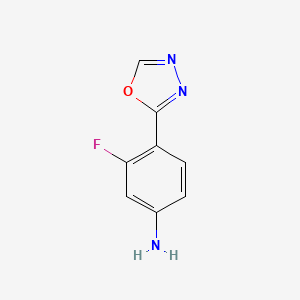
![3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1444974.png)
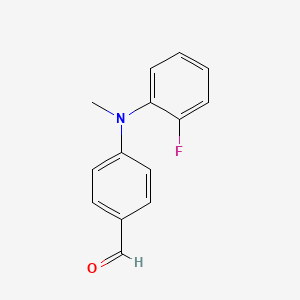
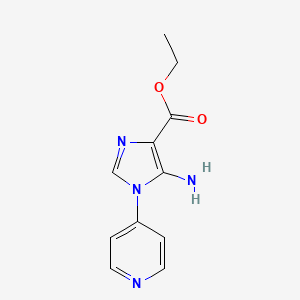
![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1444978.png)